4-(ピペラジン-1-イルスルホニル)モルホリン塩酸塩

概要

説明

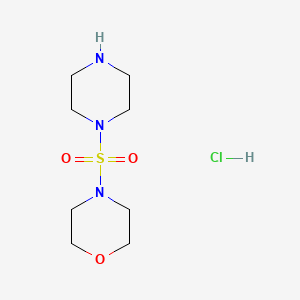

4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a chemical compound with the molecular formula C8H16N2O3S·HCl It is a derivative of morpholine and piperazine, featuring a sulfonyl group that connects these two heterocyclic structures

科学的研究の応用

Medicinal Chemistry

4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride has been investigated for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, studies have shown that it can affect signaling pathways involved in cancer cell survival, such as the PI3K/Akt pathway.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(Piperazin-1-ylsulfonyl)morpholine HCl | A549 (Lung) | 22 | |

| 4-(Piperazin-1-ylsulfonyl)morpholine HCl | MCF7 (Breast) | 18 |

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens, including multidrug-resistant strains. In vitro studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Against Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 30 |

Neuropharmacology

The piperazine group in the compound is known for its interaction with neurotransmitter receptors, making it a candidate for neuropharmacological studies. Preliminary research suggests potential applications in treating disorders such as anxiety and depression.

Structure-Activity Relationship Studies

Researchers have utilized this compound to explore structure-activity relationships (SAR) in drug design. Modifications to the piperazine and morpholine components can lead to variations in biological activity, allowing for the optimization of therapeutic effects.

Case Study 1: Antitumor Mechanism Investigation

A study investigated the mechanism by which 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride induces apoptosis in cancer cells. The results indicated that the compound increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers, suggesting its potential as an anticancer agent.

Case Study 2: Development of Antimicrobial Agents

Another study focused on synthesizing derivatives of this compound to enhance its antimicrobial efficacy against resistant strains. The findings highlighted how structural modifications could improve potency and selectivity against specific pathogens.

作用機序

Target of Action

The primary targets of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

The exact mode of action of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is not well-documented. As a morpholine derivative, it may share some properties with other morpholine compounds. For example, some morpholine derivatives have been found to inhibit certain fungal enzymes . .

Biochemical Pathways

Morpholine compounds are known to adjust pH levels in steam plants, suggesting they may interact with biochemical pathways related to pH regulation . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.

Pharmacokinetics

Its molecular weight is 271.76 , which may influence its absorption and distribution

Result of Action

As a biochemical used for proteomics research , it may be involved in protein-related processes.

Action Environment

It is recommended to store this compound at room temperature , suggesting that temperature may affect its stability

生化学分析

Biochemical Properties

4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound can also form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. This can result in altered gene expression patterns and metabolic shifts within the cell. The compound’s impact on cellular processes can vary depending on the cell type and the specific context of its use .

Molecular Mechanism

At the molecular level, 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard storage conditions, but its activity can diminish over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are essential for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Transport and Distribution

Within cells and tissues, 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The transport and distribution of the compound are important factors that influence its overall activity and function .

Subcellular Localization

The subcellular localization of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride plays a critical role in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function and its interactions with other biomolecules. Understanding the subcellular distribution of the compound is essential for elucidating its biochemical and cellular effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride typically involves the reaction of morpholine with piperazine-1-sulfonyl chloride under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: Formation of sulfonyl oxide derivatives.

Reduction: Formation of reduced morpholine derivatives.

Substitution: Formation of alkylated or acylated derivatives.

類似化合物との比較

4-(Piperazin-1-ylsulfonyl)aniline

N-[4-(1-Piperazinylsulfonyl)phenyl]acetamide

This detailed article provides an overview of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. Its unique structure, combining piperazine and morpholine moieties, suggests diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C9H16ClN3O2S. Its structure includes a piperazine ring, a sulfonyl group, and a morpholine ring, which contribute to its pharmacological properties.

Research indicates that 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in cellular processes, which can lead to altered cell signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, particularly against Gram-positive bacteria.

- Cell Cycle Modulation : It may induce cell cycle arrest in specific cancer cell lines, suggesting potential applications in oncology.

Antimicrobial Properties

Recent studies have demonstrated that 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Enterococcus faecalis | 62.5 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with infections.

Anticancer Activity

In vitro studies have revealed that this compound can induce apoptosis and inhibit proliferation in several cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings : The compound caused a significant reduction in viable cell counts at concentrations above 10 µM, with an IC50 value of approximately 12 µM for HeLa cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study investigated the efficacy of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride against biofilms formed by Staphylococcus aureus. The compound demonstrated a Biofilm Inhibition Concentration (BIC) of 62.5 µg/mL, significantly reducing biofilm formation compared to controls. -

Case Study on Cancer Cell Lines :

In another study focusing on its anticancer properties, the compound was administered to MCF-7 cells. Results showed that it induced G2/M phase arrest and apoptosis through upregulation of pro-apoptotic proteins.

Safety and Toxicity

While promising in terms of biological activity, safety assessments indicate that the compound can cause skin irritation and is harmful if ingested. Toxicological studies are ongoing to establish a comprehensive safety profile.

特性

IUPAC Name |

4-piperazin-1-ylsulfonylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3S.ClH/c12-15(13,10-3-1-9-2-4-10)11-5-7-14-8-6-11;/h9H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPGMLOCLXQVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)N2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。